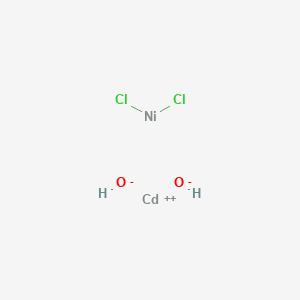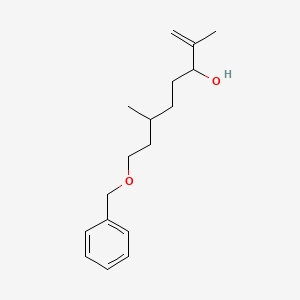
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine is a heterocyclic compound that belongs to the phenoxazine family Phenoxazines are known for their unique structural properties, which include a tricyclic system composed of two benzene rings fused to an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and 10-methylphenoxazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and higher yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenoxazine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized phenoxazine derivatives.
Aplicaciones Científicas De Investigación
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect signaling pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
10-Methyl-10H-phenoxazine: A closely related compound with similar structural features but lacking chlorine atoms.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Shares the tetrachlorinated structure but differs in its overall framework and reactivity.
10-Methylphenothiazine: Another related compound with a sulfur atom in place of the oxygen atom in phenoxazine.
Uniqueness
2,3,7,8-Tetrachloro-10-methyl-10H-phenoxazine stands out due to its unique combination of chlorine atoms and a methyl group, which enhances its chemical reactivity and potential applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
72403-94-2 |
|---|---|
Fórmula molecular |
C13H7Cl4NO |
Peso molecular |
335.0 g/mol |
Nombre IUPAC |
2,3,7,8-tetrachloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H7Cl4NO/c1-18-10-2-6(14)8(16)4-12(10)19-13-5-9(17)7(15)3-11(13)18/h2-5H,1H3 |
Clave InChI |
MXWNPCVBILVQOA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2OC3=CC(=C(C=C31)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)
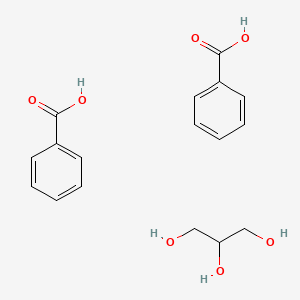
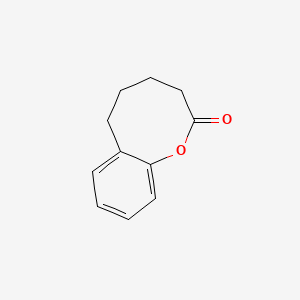
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
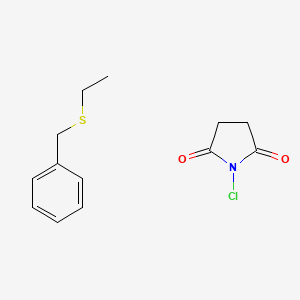
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)



![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
